Phenacetin

Description

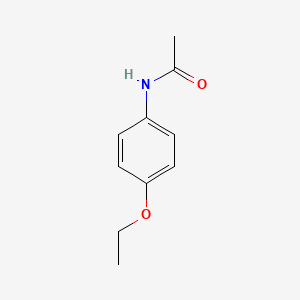

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(4-ethoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-3-13-10-6-4-9(5-7-10)11-8(2)12/h4-7H,3H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPJSUEIXXCENMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Record name | PHENACETIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16235 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021116 | |

| Record name | Phenacetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phenacetin is an odorless fine white crystalline solid with a lightly bitter taste. Used as an analgesic medicine., Dry Powder | |

| Record name | PHENACETIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16235 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetamide, N-(4-ethoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Boiling Point |

Decomposes (NTP, 1992), 242-245 °C, BP: DECOMP | |

| Record name | PHENACETIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16235 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHENACETIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3152 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

26.1 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 68 °F (NTP, 1992), 1 g dissolves in 1310 mL cold water, 82 mL boiling water, 15 mL cold alcohol, 2.8 mL boiling alcohol, 14 mL chloroform, 90 mL ether; sol in glycerol., Very sol in pyrimidine; sol in ethanol, acetone; slightly sol in benzene. ethyl ether., In water, 766 mg/L at 25 °C | |

| Record name | SID50086861 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | PHENACETIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16235 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenacetin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03783 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PHENACETIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3152 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

6.29X10-7 mm Hg at 25 °C | |

| Record name | PHENACETIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3152 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

... Phenacetin is available in the US as a USP grade containing 98-101% active ingredient on a dried basis and a maximum of 0.03% para-chloracetanilide. In the European Pharmacopoeia ... specifications, sulphated ash is limited to 0.1%. | |

| Record name | PHENACETIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3152 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Monoclinic prisms, Crystalline scales or powder, Solid, WHITE, GLISTENING CRYSTALS, USUALLY SCALES, OR AS FINE WHITE, CRYSTALLINE POWDER | |

CAS No. |

62-44-2, 40674-52-0 | |

| Record name | PHENACETIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16235 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenacetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N-(4-ethoxyphenyl)-, labeled with tritium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40674-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenacetin [USP:INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000062442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenacetin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03783 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | phenacetin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757401 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | phenacetin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7651 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(4-ethoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenacetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenacetin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.485 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phenacetin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENACETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ER0CTH01H9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHENACETIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3152 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

273 to 280 °F (NTP, 1992), 134-135 °C | |

| Record name | PHENACETIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16235 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenacetin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03783 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PHENACETIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3152 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Technical Guide to the Historical Synthesis of Phenacetin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical synthesis methods of phenacetin, a once widely used analgesic and antipyretic. While its use has been discontinued in many countries due to its adverse effects, understanding its synthesis provides valuable insights into the evolution of pharmaceutical chemistry and the application of fundamental organic reactions. This document details the core synthetic routes, providing quantitative data, experimental protocols, and visual representations of the chemical pathways.

Introduction to this compound and its Historical Significance

This compound, or N-(4-ethoxyphenyl)acetamide, was first synthesized in 1878 by Harmon Northrop Morse.[1] It was introduced to the pharmaceutical market in 1887 by Bayer and became one of the first synthetic fever reducers and non-opioid analgesics to see widespread use.[1][2] For decades, it was a common component of analgesic formulations, often combined with aspirin and caffeine in "A.P.C." tablets.[3] However, concerns over its carcinogenicity and potential for kidney damage led to its ban by the U.S. Food and Drug Administration (FDA) in 1983.[1] The primary metabolite of this compound, paracetamol (acetaminophen), which possesses similar analgesic and antipyretic properties without the same level of toxicity, has since replaced it in many applications.[1]

The synthesis of this compound is a classic example of several fundamental organic reactions, including nucleophilic substitution and amide synthesis. The historical methods for its preparation offer a practical context for these reactions and highlight the chemical strategies employed in the late 19th and early 20th centuries.

Core Synthetic Methodologies

The historical synthesis of this compound can be broadly categorized into two primary routes: the Williamson ether synthesis starting from an acetaminophen precursor and the formation of an amide bond from a p-phenetidine precursor.

Williamson Ether Synthesis Route

The most commonly cited historical method for preparing this compound is the Williamson ether synthesis. This reaction involves the formation of an ether from an alkoxide and an alkyl halide.[4][5] In the context of this compound synthesis, the phenolic hydroxyl group of acetaminophen is deprotonated to form a phenoxide, which then acts as a nucleophile to attack an ethyl halide.

Two main variations of this route exist based on the initial starting material:

-

Direct Ethylation of Acetaminophen: This is a one-step synthesis where acetaminophen (paracetamol) is directly converted to this compound.

-

Two-Step Synthesis from p-Aminophenol: This process first involves the N-acetylation of p-aminophenol to produce acetaminophen, which is then subjected to the Williamson ether synthesis.[6][7]

Amide Synthesis Route

An alternative historical approach involves the formation of the amide bond as the final key step. This synthesis begins with p-phenetidine (p-ethoxyaniline), which is then acetylated to yield this compound.[3][8] This route is conceptually the reverse of the Williamson ether synthesis pathway in terms of the final bond formation.

A more classical, industrial-scale synthesis also started from p-nitrophenol. This multi-step process involved:

-

Ethylation of p-nitrophenol to form p-nitrophenetole.

-

Reduction of the nitro group of p-nitrophenetole to yield p-phenetidine.

-

Acetylation of p-phenetidine to produce the final this compound product.[9][10]

Quantitative Data Summary

The following table summarizes quantitative data from various cited experimental protocols for the historical synthesis of this compound. This allows for a comparative overview of the different methodologies.

| Synthesis Method | Starting Material(s) | Key Reagents | Solvent(s) | Reaction Conditions | Reported Yield | Reference(s) |

| Williamson Ether (from Acetaminophen) | Acetaminophen, Ethyl Iodide | K₂CO₃ | 2-Butanone | Reflux, 1 hour | Not specified | [11] |

| Williamson Ether (from Acetaminophen) | Acetaminophen, Ethyl Iodide | Sodium Ethoxide (from Na and Ethanol) | Ethanol | Reflux, 1 hour | Not specified | [6] |

| Williamson Ether (from Acetaminophen) | Acetaminophen, Ethyl Bromide | 50% aq. NaOH | Methanol | Reflux, 2 hours | 58% | [7] |

| Amide Synthesis (from p-Phenetidine) | p-Phenetidine, Acetic Anhydride | Concentrated HCl, Sodium Acetate | Water | Room temperature, 5 minutes, then cooling in ice bath | Not specified | [8] |

| Two-Step (from p-Aminophenol) | p-Aminophenol, Acetic Anhydride, then Ethyl Bromide & NaOH | Conc. HCl, Sodium Acetate (Step 1); 50% aq. NaOH (Step 2) | Water, Methanol | Step 1: RT, 10-15 min; Step 2: Reflux, 2 hours | 44% (overall) | [7] |

| Industrial Route (from p-Nitrophenetole) | p-Ethoxynitrobenzene | Raney Ni, H₂, Acetic Anhydride | Isopropyl alcohol | 60-70°C, 2-4 atm H₂, 1.5-2 hours | 92% | [9] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key historical synthesis routes of this compound.

Protocol 1: Williamson Ether Synthesis from Acetaminophen

This protocol is adapted from laboratory procedures designed to illustrate the Williamson ether synthesis.[6][11]

Materials:

-

Acetaminophen (paracetamol)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Ethyl Iodide (CH₃CH₂I)

-

2-Butanone (Methyl Ethyl Ketone)

-

5% Sodium Hydroxide (NaOH) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Calcium Chloride (CaCl₂) or Sodium Sulfate (Na₂SO₄)

-

tert-Butyl Methyl Ether (TBME) or Diethyl Ether

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine acetaminophen (e.g., 500 mg), anhydrous potassium carbonate (e.g., 665 mg), and 2-butanone (e.g., 7 mL).[11]

-

Add ethyl iodide (e.g., 0.64 mL) to the mixture.[11]

-

Heat the reaction mixture to reflux and maintain for 1 hour.[11]

-

After cooling to room temperature, add water and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with a suitable organic solvent like tert-butyl methyl ether.[11]

-

Wash the combined organic layers sequentially with 5% aqueous NaOH and then with brine.[11]

-

Dry the organic layer over an anhydrous drying agent (e.g., CaCl₂).[11]

-

Filter or decant the solvent and evaporate it to obtain the crude this compound product.

-

The crude product can be purified by recrystallization from water or an ethanol-water mixture.[1][3]

Protocol 2: Two-Step Synthesis from p-Aminophenol

This procedure involves the initial synthesis of acetaminophen, followed by its conversion to this compound.[6][7]

Part A: Synthesis of Acetaminophen from p-Aminophenol

-

Dissolve p-aminophenol (e.g., 2.0 g) in a mixture of water and concentrated hydrochloric acid.[7][12]

-

Add acetic anhydride (e.g., 2.2 mL) to the solution.[6]

-

Add a solution of sodium acetate in water to the reaction mixture and stir.[7][12]

-

Cool the mixture in an ice bath to induce crystallization of acetaminophen.[6]

-

Collect the acetaminophen crystals by vacuum filtration and wash with cold water.[6]

Part B: Synthesis of this compound from Acetaminophen

-

The acetaminophen synthesized in Part A is then used in a Williamson ether synthesis as described in Protocol 1. Alternatively, a different base and solvent system can be employed. For example, sodium ethoxide in ethanol can be used.[6]

-

Prepare a solution of sodium ethoxide by carefully dissolving metallic sodium (e.g., 0.275 g) in absolute ethanol (e.g., 10 mL) under reflux.[6]

-

After the sodium has completely reacted, cool the solution and add the synthesized acetaminophen (e.g., 1.7 g).[6]

-

Add ethyl iodide (e.g., 1.4 mL) and reflux the mixture for 1 hour.[6]

-

After cooling, add water and place the mixture in an ice bath to crystallize the this compound.[6]

-

Collect the product by vacuum filtration and wash with cold water.[6]

Protocol 3: Amide Synthesis from p-Phenetidine

This protocol details the acetylation of p-phenetidine to form this compound.[3][8]

Materials:

-

p-Phenetidine (p-ethoxyaniline)

-

Concentrated Hydrochloric Acid (HCl)

-

Water

-

Acetic Anhydride

-

Sodium Acetate solution

Procedure:

-

In an Erlenmeyer flask, dissolve p-phenetidine (e.g., 0.20 g) in water (e.g., 3.50 mL) and a few drops of concentrated HCl to form the hydrochloride salt, which aids in purification.[8]

-

Warm the solution gently and then add acetic anhydride (e.g., 0.20 mL).[8]

-

Add a solution of sodium acetate all at once and swirl the flask vigorously.[8]

-

Allow the mixture to stand at room temperature for about 5 minutes.

-

Cool the reaction flask in an ice-water bath to induce crystallization of the crude this compound.[8]

-

Collect the crystals by suction filtration and wash them with cold water.[8]

-

The crude product can be purified by recrystallization.

Reaction Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the key chemical transformations in the historical synthesis of this compound.

Caption: Williamson Ether Synthesis of this compound from Acetaminophen.

Caption: Two-Step Synthesis of this compound from p-Aminophenol.

Caption: Amide Synthesis of this compound from p-Phenetidine.

Conclusion

The historical synthesis methods for this compound provide a valuable case study in the practical application of fundamental organic reactions. The Williamson ether synthesis and amide formation were the cornerstone techniques for the production of this early pharmaceutical. While this compound itself is no longer in widespread use due to safety concerns, the chemical principles demonstrated in its synthesis remain highly relevant in modern drug discovery and development. This guide has provided a comprehensive overview of these historical methods, complete with quantitative data, detailed protocols, and visual aids to serve as a technical resource for researchers and scientists in the field.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Acetanilide and this compound: Early synthetic antipyretic/analgesic drugs in the dawn of drug regulation - American Chemical Society [acs.digitellinc.com]

- 3. glaserr.missouri.edu [glaserr.missouri.edu]

- 4. Synthesis Preparation of this compound from Acetaminophen | Hunter College CUNY - Edubirdie [edubirdie.com]

- 5. gold-chemistry.org [gold-chemistry.org]

- 6. books.rsc.org [books.rsc.org]

- 7. studylib.net [studylib.net]

- 8. stolaf.edu [stolaf.edu]

- 9. RU2546111C2 - Method of this compound obtaining - Google Patents [patents.google.com]

- 10. m.youtube.com [m.youtube.com]

- 11. people.chem.umass.edu [people.chem.umass.edu]

- 12. m.youtube.com [m.youtube.com]

The Dawn of Synthetic Analgesia: An In-depth Technical Guide on the Early Research of Phenacetin's Analgesic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the late 19th century, the landscape of pain management was irrevocably altered by the advent of synthetic chemistry. Before this era, the primary tools against pain were plant-derived alkaloids, most notably opioids, with their inherent risks of addiction and side effects. The serendipitous discovery of acetanilide's antipyretic properties in 1886 opened the door to a new class of analgesics. However, its toxicity, particularly the propensity to cause cyanosis, spurred the search for safer alternatives. This quest led chemist Oskar Hinsberg and physician Albert Kast to investigate a related compound, N-(4-ethoxyphenyl)acetamide, which they named phenacetin. Their seminal work in 1887 introduced a compound that would become a cornerstone of analgesic therapy for nearly a century.[1][2] This technical guide delves into the core of the early research that established this compound's analgesic and antipyretic properties, presenting the available quantitative data, detailing the experimental protocols of the time, and visualizing the nascent understanding of its mechanism of action.

Discovery and Initial Clinical Findings

This compound was introduced as a less toxic alternative to acetanilide. The initial clinical studies, spearheaded by Hinsberg and Kast, aimed to systematically evaluate its therapeutic effects and safety in humans. Their findings were first published in the "Centralblatt für die medicinischen Wissenschaften" in 1887.[3][4][5][6]

Quantitative Data from Early Clinical Observations

| Parameter | Reported Value/Observation | Source |

| Single Dose | 0.5 to 1.0 grams | [4][5][6] |

| Maximum Daily Dose | Up to 6.0 grams | [4][5][6] |

| Analgesic Efficacy | Effective in relieving neuralgia, headaches, and other forms of pain. | [7] |

| Antipyretic Efficacy | Demonstrated to reduce fever in various infectious diseases. | [7] |

| Reported Side Effects | Occasional sweating, rare instances of rash. Considered significantly less toxic than acetanilide, with a lower risk of cyanosis. | [1] |

Experimental Protocols of the Era

The late 19th century marked a transitional period in experimental medicine. While lacking the sophisticated, double-blind, placebo-controlled trials of today, researchers of the time employed systematic observation and measurement to assess the efficacy of new therapeutic agents.

Assessment of Analgesic Properties

The primary method for evaluating analgesic effects was through clinical observation and patient reporting. The experimental protocol for establishing this compound's analgesic properties can be reconstructed as follows:

-

Patient Selection: Individuals suffering from various painful conditions, such as neuralgia (nerve pain), headaches, and musculoskeletal pain, were selected for the trials.

-

Dosage Administration: Patients were administered single or repeated doses of this compound, typically ranging from 0.5 to 1.0 grams.

-

Qualitative Assessment: The primary endpoint was the patient's subjective report of pain relief. Physicians would document the time to onset of analgesia and the duration of the effect.

-

Comparative Analysis: The effects of this compound were often compared to those of existing analgesics, such as salicylates, and its parent compound, acetanilide, to gauge its relative efficacy and safety.

Assessment of Antipyretic Properties

The evaluation of antipyretic (fever-reducing) effects was more quantitative, relying on the use of clinical thermometers. The protocol was as follows:

-

Patient Selection: Febrile patients, typically those with infectious diseases like typhoid fever or influenza, were enrolled.

-

Baseline Measurement: The patient's body temperature was recorded prior to the administration of this compound to establish a baseline.

-

Dosage Administration: A single dose of this compound (e.g., 0.5 to 1.0 grams) was given to the patient.

-

Serial Temperature Monitoring: The patient's temperature was measured at regular intervals (e.g., every hour) following drug administration.

-

Data Analysis: The magnitude and duration of the temperature reduction were recorded and analyzed to determine the antipyretic efficacy of this compound.

Early Understanding of the Mechanism of Action

The concept of specific drug receptors and detailed signaling pathways was not yet established in the late 19th century. The early theories regarding this compound's mechanism of action were largely speculative and based on its observed physiological effects.

Prevailing Hypothesis: Action on the Central Nervous System

The prevailing belief was that this compound, like other antipyretics of the time, exerted its effects by acting on the central nervous system (CNS). It was thought to influence the thermoregulatory centers in the brain to reduce fever and to have a depressant effect on the sensory tracts of the spinal cord to alleviate pain.[7] This understanding, though general, guided the clinical application of the drug for decades.

The following diagram illustrates this early, conceptual understanding of this compound's proposed mechanism of action.

The Path to Modern Understanding: Metabolism to Paracetamol

It is crucial to note for the modern researcher that the true mechanism of this compound's action was elucidated much later. In the mid-20th century, it was discovered that this compound is largely metabolized in the body to N-acetyl-p-aminophenol, more commonly known as paracetamol (acetaminophen).[8][9] It is this active metabolite that is responsible for the majority of this compound's analgesic and antipyretic effects through the inhibition of prostaglandin synthesis in the central nervous system.[1]

The following diagram illustrates the metabolic conversion of this compound to its active metabolite, paracetamol.

Conclusion

The early research into this compound's analgesic properties, conducted in the nascent stages of modern pharmacology, laid the groundwork for the development of a new class of synthetic pain relievers. While the experimental methods of the late 19th century lacked the rigor of contemporary clinical trials, the systematic observations of pioneers like Hinsberg and Kast successfully identified a valuable therapeutic agent. Their work not only provided a much-needed alternative to the addictive opioids and toxic acetanilide but also paved the way for the development of its successor, paracetamol, which remains one of the most widely used analgesics today. This historical perspective offers valuable insights into the evolution of drug discovery and the enduring quest for safe and effective pain management.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Acetaminophen/paracetamol: A history of errors, failures and false decisions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. ia601409.us.archive.org [ia601409.us.archive.org]

- 5. Full text of "Medicinische Bibliographie und Anzeiger zum Centralblatt für die gesammte Medicin" [archive.org]

- 6. Full text of "Catalogue des ouvrages, articles et mémoires publiés par les professeurs et privat-docents de l'Université de Genève; ainsi que des travaux de laboratoire et des thèses présentées aux diverses facultés pour l'obtention de grades universitaires" [archive.org]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. Paracetamol and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Phenacetin's Mechanism of Action on Sensory Tracts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenacetin, a once-common analgesic and antipyretic, has been largely withdrawn from clinical use due to significant adverse effects, including nephrotoxicity and carcinogenicity. However, its study remains critical for understanding the complex mechanisms of analgesia. This compound functions as a prodrug, exerting its primary therapeutic effects through its main active metabolite, paracetamol (acetaminophen). The mechanism of action is multifaceted, involving a sophisticated interplay of central and peripheral pathways that modulate nociceptive signaling along sensory tracts.

This guide provides an in-depth examination of these mechanisms, moving beyond the classical understanding of cyclooxygenase (COX) inhibition to incorporate modern findings. We will detail the metabolic activation of this compound, the dual central and peripheral actions of its metabolites, and the specific molecular targets involved. This document synthesizes current research into a cohesive framework, presenting quantitative data, detailed experimental protocols, and visual signaling pathways to offer a comprehensive resource for pain research and drug development professionals.

Metabolism of this compound to Bioactive Compounds

The analgesic activity of this compound is not direct but is contingent on its metabolic conversion. The primary metabolic pathway involves O-deethylation in the liver, yielding paracetamol, which is responsible for the majority of its analgesic and antipyretic effects.

However, the journey to full bioactivity, particularly for its central effects, involves further steps. Paracetamol is deacetylated to p-aminophenol. This metabolite crosses the blood-brain barrier where it is conjugated with arachidonic acid by the enzyme Fatty Acid Amide Hydrolase (FAAH) to form N-arachidonoylphenolamine (AM404).[1][2] AM404 is a critical bioactive metabolite responsible for many of the central analgesic effects previously attributed to paracetamol alone.[1][2]

Mechanisms of Action on Sensory Tracts

The analgesic effect derived from this compound is a result of complex actions at multiple levels of the nervous system. These can be broadly categorized into central mechanisms within the brain and spinal cord, and peripheral mechanisms at the primary sensory neurons.

Central Mechanisms of Action

The central actions are crucial for modulating the perception of pain and involve multiple intersecting signaling systems.

3.1.1 Modulation of Descending Serotonergic Pathways A key central mechanism is the potentiation of descending inhibitory pain pathways that originate in the brainstem (e.g., nucleus raphe magnus) and project down to the dorsal horn of the spinal cord.[3] Paracetamol enhances the activity of these serotonergic pathways, which act to dampen the transmission of nociceptive signals ascending from the periphery.[4][5] This action is mediated by spinal serotonin receptors, with studies specifically implicating the 5-HT₇ receptor subtype in this analgesic effect.[4][5]

3.1.2 The Endocannabinoid and Vanilloid Systems (via AM404) The formation of AM404 within the central nervous system engages two additional critical pathways:

-

TRPV1 Receptor Activation: AM404 is a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2] While peripheral activation of TRPV1 is typically pro-nociceptive (pain-causing), its activation in supraspinal regions (the brain) paradoxically produces antinociception.[1]

-

Endocannabinoid System Modulation: AM404 indirectly activates cannabinoid CB1 receptors. It achieves this by inhibiting the cellular reuptake of the endogenous cannabinoid anandamide, thereby increasing its concentration in the synapse and enhancing cannabinoid signaling.[6][7]

These pathways converge, as CB1 and TRPV1 activation can further modulate the descending serotonergic system, creating a synergistic central analgesic effect.[1][2]

Peripheral Mechanisms of Action

Recent groundbreaking research has revealed a novel peripheral mechanism that occurs at the very origin of the sensory tracts, fundamentally altering the understanding of how paracetamol and its parent compound, this compound, work.

3.2.1 AM404 Production and Action in Nociceptors Studies have demonstrated that primary sensory neurons (nociceptors) are capable of synthesizing AM404 themselves.[8][9] This locally produced AM404 exerts a powerful analgesic effect by directly inhibiting specific voltage-gated sodium channels (NaV) that are critical for pain signal transmission.[10][11]

3.2.2 Inhibition of NaV1.7 and NaV1.8 Channels AM404 has been shown to be a potent inhibitor of NaV1.7 and NaV1.8 channels, which are preferentially expressed in nociceptive neurons.[8][9][10] By blocking these channels, AM404 prevents the generation and propagation of action potentials along the sensory nerve fiber.[10] This effectively stops the pain signal at its source, before it can be transmitted to the spinal cord and brain. This mechanism is distinct from its central actions and is similar to the action of local anesthetics.[8][10]

Quantitative Data Summary

The interaction of this compound's metabolites with their molecular targets can be quantified. While data for all interactions is not fully available, studies have determined the inhibitory concentrations (IC50) for paracetamol on cyclooxygenase enzymes.

| Compound | Target | IC50 Value (in vitro) | IC50 Value (ex vivo) | Selectivity | Citation(s) |

| Paracetamol | COX-1 | 113.7 µM | 105.2 µM | 4.4-fold for COX-2 | [12][13][14] |

| Paracetamol | COX-2 | 25.8 µM | 26.3 µM | 4.4-fold for COX-2 | [12][13][14] |

| AM404 | NaV1.7 / NaV1.8 | Potent inhibition at nanomolar concentrations | Not Applicable | High | [7][15] |

Experimental Protocols

The elucidation of this compound's mechanism of action relies on standardized preclinical models of nociception. Below are detailed protocols for key in vivo and in vitro assays used in the field.

In Vivo Model: Hot Plate Test

This test is used to evaluate thermal pain sensitivity and is effective for assessing centrally acting analgesics.[16]

Objective: To measure the latency of a nocifensive response (paw licking or jumping) to a thermal stimulus.

Methodology:

-

Apparatus: A hot plate analgesiometer consisting of a heated metal surface enclosed by a transparent cylinder. The temperature is precisely controlled, typically set between 52°C and 55°C.[16][17]

-

Acclimatization: Transport animals (mice or rats) to the testing room at least 30-60 minutes prior to the experiment to minimize stress.[18]

-

Baseline Measurement: Gently place each animal on the non-heated plate for a brief period on days preceding the experiment to acclimate them to the apparatus.

-

Drug Administration: Administer the test compound (e.g., this compound, paracetamol) or vehicle control via the desired route (e.g., oral, intraperitoneal).

-

Testing: At a predetermined time post-administration (based on drug pharmacokinetics), place the animal on the pre-heated plate and immediately start a timer.[19]

-

Endpoint: Observe the animal for nocifensive behaviors, typically hind paw licking, shaking, or jumping. The latency is the time from placement on the plate to the first definitive sign of these behaviors.[16]

-

Cut-off Time: A maximum cut-off time (e.g., 30 or 60 seconds) must be established and strictly observed to prevent tissue damage. If the animal does not respond within this time, it is removed, and the latency is recorded as the cut-off time.[18][19]

-

Data Analysis: The increase in response latency in the drug-treated group compared to the vehicle group indicates an analgesic effect.

In Vivo Model: Tail-Flick Test

This is another common test for thermal pain, primarily reflecting a spinal reflex, which is useful for assessing analgesic efficacy.

Objective: To measure the latency for an animal to withdraw its tail from a noxious thermal stimulus.[20]

Methodology:

-

Apparatus: A tail-flick analgesiometer that focuses a high-intensity light beam onto the animal's tail.[20]

-

Acclimatization & Restraint: Acclimate the animal to the testing room. Gently place the mouse or rat into a restrainer, allowing its tail to be free and positioned over the heat source aperture.[21][22]

-

Baseline Measurement: Take 2-3 baseline latency readings for each animal before drug administration, with sufficient time between readings.

-

Drug Administration: Administer the test compound or vehicle control.

-

Testing: At specified time points post-administration, position the tail over the light source and activate the stimulus. The apparatus automatically detects the tail flick and records the latency.

-

Cut-off Time: A pre-set cut-off (e.g., 10-12 seconds) is programmed into the device to prevent tissue injury.[23]

-

Data Analysis: Analgesia is quantified as an increase in the tail-flick latency or as the Maximum Possible Effect (%MPE).

In Vitro Model: Radioligand Binding Assay for CB1 Receptors

This assay is used to determine the binding affinity of a compound (e.g., AM404) to a specific receptor.

Objective: To quantify the affinity (Ki) of a test compound for the CB1 receptor by measuring its ability to displace a known radiolabeled ligand.

Methodology:

-

Membrane Preparation: Prepare membrane homogenates from cells or tissues engineered to express a high density of CB1 receptors. This involves homogenization followed by centrifugation to isolate the membrane fraction.[24][25]

-

Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4).[25]

-

Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled CB1 ligand (e.g., [³H]CP55,940), and varying concentrations of the unlabeled test compound.[24][25]

-

Total Binding: Wells containing membranes and radioligand only.

-

Non-specific Binding: Wells containing membranes, radioligand, and a saturating concentration of a known unlabeled CB1 ligand.

-

Test Compound: Wells with membranes, radioligand, and serial dilutions of the test compound.

-

-

Equilibration: Incubate the plate (e.g., 60 minutes at 37°C) to allow the binding to reach equilibrium.[25]

-

Separation: Rapidly separate the receptor-bound radioligand from the free radioligand via vacuum filtration through glass fiber filters. The receptors and bound ligand are trapped on the filter, while the unbound ligand passes through.[24]

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. The IC50 (concentration of test compound that inhibits 50% of specific binding) is determined and used to calculate the inhibition constant (Ki).

Conclusion

The mechanism of action of this compound on sensory tracts is a compelling example of a prodrug with a complex, multi-target analgesic profile mediated primarily by its metabolite, paracetamol, and the subsequent bioactive compound, AM404. The long-held belief of a singular action on central COX enzymes has been superseded by a more nuanced model that includes:

-

Central modulation of descending serotonergic inhibitory pathways.

-

Central engagement of the endocannabinoid (via CB1) and vanilloid (via TRPV1) systems by AM404.

-

A novel peripheral mechanism involving the direct inhibition of nociceptive-specific sodium channels (NaV1.7/1.8) by locally produced AM404.

This dual central and peripheral blockade of nociceptive signaling at multiple key points along the sensory tracts explains the effective analgesia produced by this class of drugs. For drug development professionals, this expanded understanding highlights several potential targets for creating novel, non-opioid analgesics with improved safety profiles. The peripheral action on sodium channels, in particular, presents an exciting avenue for developing peripherally-restricted analgesics that could minimize central side effects.

References

- 1. An Updated Review on the Metabolite (AM404)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 2. turkjps.org [turkjps.org]

- 3. Effect of drugs modulating serotonergic system on the analgesic action of paracetamol in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Systemic paracetamol-induced analgesic and antihyperalgesic effects through activation of descending serotonergic pathways involving spinal 5-HT₇ receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. AM404 - Wikipedia [en.wikipedia.org]

- 8. The analgesic paracetamol metabolite AM404 acts peripherally to directly inhibit sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. pnas.org [pnas.org]

- 11. pharmacally.com [pharmacally.com]

- 12. researchgate.net [researchgate.net]

- 13. Acetaminophen (paracetamol) is a selective cyclooxygenase-2 inhibitor in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacological hypotheses: Is acetaminophen selective in its cyclooxygenase inhibition? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Paracetamol - Wikipedia [en.wikipedia.org]

- 16. Hot plate test - Wikipedia [en.wikipedia.org]

- 17. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]

- 18. maze.conductscience.com [maze.conductscience.com]

- 19. A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice [jove.com]

- 20. tmc.sinica.edu.tw [tmc.sinica.edu.tw]

- 21. diacomp.org [diacomp.org]

- 22. protocols.io [protocols.io]

- 23. youtube.com [youtube.com]

- 24. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

Phenacetin: A Non-Opioid Analgesic Devoid of Anti-Inflammatory Properties - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenacetin, N-(4-ethoxyphenyl)acetamide, holds a significant place in the history of pharmacology as one of the first synthetic non-opioid analgesics to be introduced into clinical practice in 1887. For decades, it was a widely used over-the-counter medication for pain and fever relief. However, concerns over its long-term safety, particularly its association with nephropathy and carcinogenesis, led to its withdrawal from the market in many countries in the latter half of the 20th century. Despite its clinical discontinuation, the study of this compound and its metabolites continues to provide valuable insights into the mechanisms of non-opioid analgesia and the complex interplay between efficacy and toxicity. This technical guide provides an in-depth exploration of this compound's core characteristic: its role as a centrally acting analgesic that notably lacks significant anti-inflammatory properties, a feature that distinguishes it from non-steroidal anti-inflammatory drugs (NSAIDs).

Core Mechanism of Analgesic Action

The analgesic and antipyretic effects of this compound are not primarily due to the parent compound itself, but rather to its major active metabolite, paracetamol (acetaminophen). Following oral administration, this compound is rapidly absorbed and extensively metabolized in the liver. The primary metabolic pathway is O-deethylation to form paracetamol.

The analgesic action of paracetamol is predominantly central. It is believed to act on the sensory tracts of the spinal cord and within the brain to modulate pain perception. A key mechanism is the inhibition of prostaglandin synthesis within the central nervous system (CNS). This central inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, is thought to be a major contributor to its analgesic and antipyretic effects.

More recent research has elucidated a more complex signaling cascade within the CNS, particularly in the periaqueductal grey (PAG), a key region for descending pain modulation. In the brain, a deacetylated metabolite of paracetamol, p-aminophenol, is conjugated with arachidonic acid to form N-arachidonoylphenolamine (AM404).[1] AM404 then activates a signaling pathway involving the transient receptor potential vanilloid 1 (TRPV1) channel and the cannabinoid 1 (CB1) receptor, ultimately leading to analgesia.[2][1][3]

Lack of Peripheral Anti-Inflammatory Properties

A defining feature of this compound, and its active metabolite paracetamol, is the weak anti-inflammatory activity, especially when compared to traditional NSAIDs like aspirin or ibuprofen. This is attributed to its limited ability to inhibit COX enzymes in peripheral tissues where inflammation is occurring. The inflammatory milieu, with its high concentration of peroxides, is thought to reduce the efficacy of paracetamol's COX inhibition.[4]

Data Presentation

The following tables summarize key quantitative data related to this compound's pharmacology.

Table 1: Pharmacokinetic Parameters of this compound in Humans

| Parameter | Value | Reference |

| Elimination Half-life (t½) | 37 - 74 minutes | [2] |

| Volume of Distribution (Vd) | 1.0 - 2.1 L/kg | [2] |

| Total Clearance | Approximates hepatic blood flow | [2] |

| Oral Bioavailability (0.25 g dose) | Almost nil (significant first-pass metabolism) | [2] |

| Oral Bioavailability (1.0 g dose) | Increased (saturation of first-pass metabolism) | [2] |

Table 2: Metabolism of this compound

| Metabolite | Percentage of Dose Excreted in Urine | Reference |

| Paracetamol (Acetaminophen) | Major metabolite | [4] |

| p-Phenetidine | Minor, associated with toxicity | [5] |

| N-hydroxythis compound | Minor, implicated in carcinogenicity | [5] |

Table 3: Analgesic Potency of this compound and its Metabolite

| Compound | Assay | ED50 (mg/kg) | Reference |

| This compound | Formalin Test (attenuation of pain response) | 50 | [6] |

| Paracetamol (Acetaminophen) | Formalin Test (attenuation of pain response) | 50 | [6] |

Table 4: In Vitro Cyclooxygenase (COX) Inhibition

| Compound | Enzyme | IC50 | Notes | Reference |

| This compound | COX-1 & COX-2 | Less potent than paracetamol | No clear preference for either isoform | [5] |

| Paracetamol (Acetaminophen) | COX-1 | 113.7 µM | 4.4-fold selectivity for COX-2 | [7] |

| Paracetamol (Acetaminophen) | COX-2 | 25.8 µM | 4.4-fold selectivity for COX-2 | [7] |

| p-Phenetidine | COX-1 & COX-2 | More potent than indomethacin at nanomolar levels | Some preference for COX-2 inhibition | [5] |

Experimental Protocols

Hot Plate Test for Analgesic Efficacy in Rodents

This protocol is designed to assess the central analgesic properties of a compound by measuring the latency of a thermal pain response.

Materials:

-

Hot plate apparatus with adjustable temperature control (e.g., Ugo Basile)

-

Male Wistar rats (180-220 g)

-

This compound solution (or test compound) in an appropriate vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Vehicle control solution

-

Positive control (e.g., Morphine sulfate, 5 mg/kg)

-

Animal cages

-

Syringes and needles for administration (e.g., oral gavage)

Procedure:

-

Acclimatization: Acclimatize the rats to the experimental room for at least 1 hour before testing.

-

Baseline Latency: Place each rat individually on the hot plate, maintained at a constant temperature of 55 ± 0.5°C. Start a stopwatch immediately.

-

Observation: Observe the rat for nocifensive behaviors, such as licking of the hind paws, shaking, or jumping.

-

Recording: Record the time (in seconds) until the first clear sign of a nocifensive response. This is the baseline latency.

-

Cut-off Time: To prevent tissue damage, a cut-off time of 30 seconds is implemented. If the rat does not respond within this time, it is removed from the hot plate, and the latency is recorded as 30 seconds.

-

Drug Administration: Administer this compound (e.g., 50, 100, 200 mg/kg, p.o.), vehicle, or the positive control to different groups of rats.

-

Post-treatment Latency: At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place each rat back on the hot plate and record the response latency as described in steps 3-5.

-

Data Analysis: Calculate the percentage of the maximal possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Carrageenan-Induced Paw Edema for Anti-Inflammatory Activity in Rodents

This widely used model assesses the in vivo anti-inflammatory potential of a compound by measuring its ability to reduce edema induced by a phlogistic agent.

Materials:

-

Plethysmometer or digital calipers to measure paw volume/thickness

-

Male Wistar rats (180-220 g)

-

1% (w/v) solution of λ-carrageenan in sterile saline

-

This compound solution (or test compound) in an appropriate vehicle

-

Vehicle control solution

-

Positive control (e.g., Indomethacin, 10 mg/kg)

-

Animal cages

-

Syringes and needles for administration

Procedure:

-

Acclimatization: Acclimatize the rats to the experimental room for at least 1 hour before the experiment.

-

Initial Paw Volume: Measure the initial volume or thickness of the right hind paw of each rat.

-

Drug Administration: Administer this compound, vehicle, or the positive control to different groups of rats.

-

Induction of Edema: One hour after drug administration, inject 0.1 mL of the 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume or thickness at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100, where ΔV is the change in paw volume from the initial measurement. Analyze the data using appropriate statistical methods.

Mandatory Visualization

Caption: Metabolic activation of this compound to paracetamol and its subsequent central analgesic signaling cascade in the periaqueductal grey.

Caption: A logical workflow for the preclinical evaluation of a non-opioid analgesic candidate.

Conclusion

This compound, despite its historical therapeutic use being curtailed by safety concerns, remains a pivotal compound for understanding the nuances of non-opioid analgesia. Its mechanism, mediated primarily through its active metabolite paracetamol, highlights a central mode of action that is distinct from the peripheral anti-inflammatory effects of NSAIDs. The elucidation of the AM404-mediated signaling cascade in the periaqueductal grey has further refined our understanding of central pain modulation. For researchers and drug development professionals, the study of this compound underscores the importance of a thorough characterization of metabolic pathways, the differentiation between central and peripheral mechanisms, and the continuous pursuit of analgesic agents with improved safety profiles. The experimental protocols and data presented in this guide offer a framework for the continued investigation of novel non-opioid analgesics.

References

- 1. researchgate.net [researchgate.net]

- 2. Paracetamol is a centrally acting analgesic using mechanisms located in the periaqueductal grey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Paracetamol is a centrally acting analgesic using mechanisms located in the periaqueductal grey - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of this compound and its metabolite p-phenetidine on COX-1 and COX-2 activities and expression in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Effects of this compound and its metabolite p-phenetidine on COX-1 and COX-2 activities and expression in vitro. | Read by QxMD [read.qxmd.com]

The Dawn of Synthetic Antipyretics: A Technical Guide to the Initial Discovery and Introduction of Phenacetin by Bayer in 1887

For Immediate Release: Elberfeld, 1887 – In a significant advancement for therapeutic medicine, Farbenfabriken vorm. Friedr. Bayer & Co. introduces Phenacetin, a novel synthetic compound demonstrating remarkable antipyretic and analgesic properties. This development marks a pivotal moment in the nascent field of pharmaceutical chemistry, offering a promising alternative to existing fever and pain remedies. This technical guide provides an in-depth overview of the initial discovery, chemical synthesis, and early clinical findings of this groundbreaking substance.

Introduction: The Search for a Safer Antifebrile Agent

The late 19th century witnessed a surge in the development of synthetic organic chemistry, with many new compounds being investigated for their therapeutic potential.[1][2] A significant breakthrough came with the discovery of the antipyretic properties of acetanilide in 1886.[1] However, the clinical utility of acetanilide was hampered by its associated toxicity, most notably the induction of methemoglobinemia, a condition that impairs the oxygen-carrying capacity of the blood.[1][3] This critical drawback spurred a concerted effort within the burgeoning pharmaceutical industry to identify a safer yet equally effective alternative.

Researchers at Bayer, under the leadership of Carl Duisberg, were at the forefront of this endeavor.[4][5] Their systematic investigation into aniline derivatives, byproducts of the coal tar industry, led to the synthesis and subsequent evaluation of a new compound: N-(4-ethoxyphenyl)acetamide, which would come to be known as this compound.[2][6]

The Discovery of this compound's Therapeutic Properties

The initial investigations into the pharmacological effects of this compound were conducted by a team of pioneering researchers, including chemist Dr. Oskar Hinsberg and physician Dr. Alfred Kast. Their seminal work, published in the Centralblatt für die medicinischen Wissenschaften in 1887, laid the foundation for the clinical introduction of this compound.[7]

Preclinical Observations

Early studies, likely conducted in animal models, would have focused on establishing the antipyretic and analgesic efficacy of this compound and comparing its toxicity profile to that of acetanilide. While the specific protocols of these initial preclinical experiments are not extensively detailed in readily available literature, the subsequent clinical findings suggest that this compound exhibited a favorable therapeutic window.

Initial Clinical Findings (1887)

The first clinical trials of this compound were conducted under the supervision of Dr. Kast. The primary objective was to assess the antipyretic and analgesic effects of the compound in patients suffering from various febrile and painful conditions.

Experimental Protocol:

While the exact design of these early clinical investigations does not conform to modern standards of randomized controlled trials, the available information suggests a systematic approach to evaluating the drug's efficacy and safety. The general protocol likely involved the following steps:

-

Patient Selection: Patients with febrile conditions (e.g., typhoid fever, pneumonia) and various forms of pain (e.g., neuralgia, headaches) were enrolled.

-

Dosage Administration: this compound was administered orally in single or repeated doses.

-

Monitoring of Vital Signs: Rectal temperature was meticulously recorded at regular intervals to assess the antipyretic effect.

-

Pain Assessment: The analgesic effect was likely evaluated through qualitative patient reports of pain relief.

-

Observation for Adverse Effects: Patients were monitored for any untoward reactions, with a particular focus on the absence of cyanosis, a key indicator of methemoglobinemia associated with acetanilide.

Quantitative Data from Early Clinical Observations:

Based on the 1887 publication by Hinsberg and Kast, the following data on the clinical effects of this compound can be summarized:

| Parameter | Dosage | Observed Effect | Notes |

| Antipyretic Effect | 0.5 - 1.0 grams | Significant reduction in body temperature in febrile patients. | The temperature decrease was reported to be gradual and sustained. |

| Analgesic Effect | 0.5 - 1.0 grams | Marked relief from various types of pain, including neuralgia. | The analgesic effect was noted to be prompt and effective. |

| Adverse Effects | Therapeutic Doses | No significant side effects, notably no cyanosis or collapse. | This was a crucial finding that distinguished this compound from acetanilide. |

The Chemical Synthesis of this compound

The synthesis of this compound, as developed by Bayer's chemists, was a significant achievement in industrial pharmaceutical production. The process, likely based on the work of Harmon Northrop Morse who first synthesized paracetamol in 1878, involved a two-step procedure starting from p-nitrophenol, a readily available coal tar derivative.[6]

Experimental Protocol for the Synthesis of this compound (Bayer, circa 1888):

The following represents a plausible synthesis route employed by Bayer during that period:

Step 1: Synthesis of p-Phenetidine

-

Reduction of p-Nitrophenol: p-Nitrophenol is reduced to p-aminophenol. This could be achieved using various reducing agents common at the time, such as tin and hydrochloric acid.

-

Ethylation of p-Aminophenol: The resulting p-aminophenol is then ethylated to form p-phenetidine. A common method for this etherification would be the Williamson ether synthesis, reacting the sodium salt of p-aminophenol with ethyl iodide or ethyl bromide.

Step 2: Acetylation of p-Phenetidine to this compound

-

Reaction with Acetic Anhydride: p-Phenetidine is acetylated using acetic anhydride. This reaction is typically carried out in a suitable solvent, and the addition of a base like sodium acetate can be used to neutralize the acetic acid byproduct.

-

Crystallization and Purification: The crude this compound is then purified by recrystallization from a suitable solvent, such as water or ethanol, to yield the final crystalline product.

Caption: Synthesis of this compound from p-Nitrophenol.

Mechanism of Action: An Early Perspective

In 1887, the understanding of drug mechanisms of action was rudimentary. The therapeutic effects of this compound were described in observational terms: it was an "antipyretic" that lowered fever and an "analgesic" that relieved pain. The concept of specific receptor targets or enzyme inhibition was not yet established. It was understood, however, that this compound acted on the central nervous system to reduce the perception of pain and to lower the body's temperature setpoint. The lack of significant anti-inflammatory properties was also noted, distinguishing it from salicylates.

It is now understood that this compound is metabolized in the body to paracetamol (acetaminophen), which is the primary active metabolite responsible for its analgesic and antipyretic effects. A minor metabolic pathway produces p-phenetidine, which is associated with the long-term toxicity of this compound.

References

- 1. History of antipyretic analgesic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Early drug discovery and the rise of pharmaceutical chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Patent medicine - Wikipedia [en.wikipedia.org]

- 4. The Misjudgment of Heroin - ChemistryViews [chemistryviews.org]

- 5. A history of Bayer [pharmaphorum.com]

- 6. scalettar.physics.ucdavis.edu [scalettar.physics.ucdavis.edu]

- 7. The Alzheimer Pandemic: Is Paracetamol to Blame? - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Conversion of Phenacetin to Paracetamol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenacetin, a once widely used analgesic and antipyretic agent, serves as a classic prodrug, exerting its therapeutic effects primarily through its metabolic conversion to paracetamol (acetaminophen). Understanding the intricacies of this biotransformation is crucial for drug metabolism studies, toxicology, and the development of safer pharmaceuticals. This technical guide provides an in-depth overview of the metabolic pathway, the enzymes involved, quantitative kinetic data, and the experimental protocols used to elucidate this critical conversion.

Core Metabolic Pathway: O-deethylation

The principal metabolic route for the conversion of this compound to its active metabolite, paracetamol, is O-deethylation.[1][2] This reaction is predominantly catalyzed by the cytochrome P450 (CYP) enzyme system, primarily located in the liver.[3][4] Specifically, CYP1A2 has been identified as the high-affinity enzyme responsible for the majority of this conversion at therapeutic concentrations.[5][6]

While CYP1A2 is the primary catalyst, other CYP isoforms can contribute to this compound O-deethylation, particularly at higher substrate concentrations. These include CYP2C9, CYP2A6, CYP2C19, CYP2D6, and CYP2E1, which exhibit lower affinity for this compound.[6]

Following its formation, paracetamol undergoes further metabolism, primarily through conjugation with glucuronic acid and sulfate, to form water-soluble metabolites that are readily excreted in the urine.[5][7] A minor fraction of paracetamol can be oxidized by CYP enzymes, including CYP2E1, to form the reactive and potentially toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[8][9] Under normal conditions, NAPQI is detoxified by conjugation with glutathione.[9]

Quantitative Data on this compound O-deethylation

The following tables summarize the key quantitative data related to the enzymatic conversion of this compound to paracetamol.

Table 1: Michaelis-Menten Kinetic Parameters for this compound O-deethylation by CYP1A Isoforms

| Enzyme | Km (μM) | kcat (min-1) | Catalytic Efficiency (kcat/Km) (min-1μM-1) |

| CYP1A1 | 135 | 1.8 | 0.013 |

| CYP1A2 | 17 | 4.5 | 0.265 |

Data sourced from a study using purified, reconstituted human CYP1A1 and CYP1A2 enzymes.[2]

Table 2: Michaelis-Menten Constants (Km) for this compound O-deethylation by Various Human CYP Isoforms

| Enzyme | Km (μM) | Affinity |

| CYP1A2 | 31 | High |

| CYP2C9 | 566 | Low |

| CYP2C19 | 656 | Low |

| CYP2D6 | 1021 | Low |

| CYP2E1 | 1257 | Low |

| CYP2A6 | 4098 | Low |

Data obtained from studies using heterologously expressed human CYP isoforms.[6]

Experimental Protocols

The study of this compound metabolism relies on a variety of in vitro and in vivo experimental models. Below are detailed methodologies for key experiments.

In Vitro this compound O-deethylation Assay using Human Liver Microsomes

This assay is a standard method to determine the kinetics of this compound metabolism and to assess the inhibitory potential of new chemical entities on CYP1A2 activity.

1. Materials and Reagents:

-

Human liver microsomes (pooled from multiple donors)

-

This compound

-

Paracetamol (as a standard)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile or other suitable organic solvent for quenching the reaction and protein precipitation

-

High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and UV or mass spectrometric detector

2. Incubation Procedure:

-